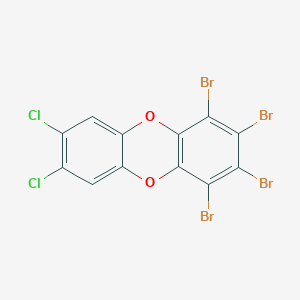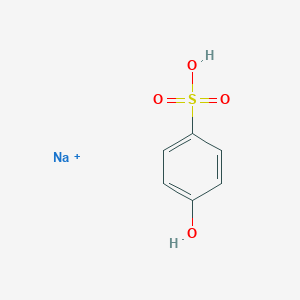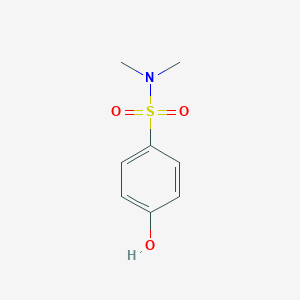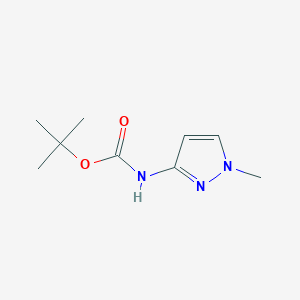
2-(Butyl(ethyl)amino)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyl(ethyl)amino)-2-oxoacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butyl and ethyl group attached to the amino nitrogen, and a keto group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butyl(ethyl)amino)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with butylamine and ethylamine under controlled conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Butyl(ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Butyl(ethyl)amino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and enzyme activity.
Industry: It may be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Butyl(ethyl)amino)-2-oxoacetic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
- 2-[Methyl(ethyl)amino]-2-oxoacetic acid
- 2-[Butyl(methyl)amino]-2-oxoacetic acid
- 2-[Butyl(propyl)amino]-2-oxoacetic acid
Comparison: 2-(Butyl(ethyl)amino)-2-oxoacetic acid is unique due to the specific combination of butyl and ethyl groups attached to the amino nitrogen. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
127985-56-2 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-[butyl(ethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-9(4-2)7(10)8(11)12/h3-6H2,1-2H3,(H,11,12) |
Clave InChI |
PZKODNAVADLMMO-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)C(=O)O |
SMILES canónico |
CCCCN(CC)C(=O)C(=O)O |
Sinónimos |
Acetic acid, (butylethylamino)oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















